3-(dimethylamino)-N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]benzamide
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Overview
Description
3-(dimethylamino)-N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a fluorinated phenyl ring, and a pyrrolidinone moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Core: This step involves the cyclization of appropriate precursors to form the pyrrolidinone ring.
Introduction of the Fluorinated Phenyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a fluorine atom using fluorinating agents.
Attachment of the Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
3-(dimethylamino)-N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)-1-(trifluoroacetyl)pyridinium trifluoroacetate
- 1-(4-(dimethylamino)phenyl)-3-(2-fluoro-5-nitrophenyl)urea
Uniqueness
Compared to similar compounds, 3-(dimethylamino)-N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]benzamide is unique due to its specific combination of functional groups and its distinct chemical properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
3-(dimethylamino)-N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-13-11-16(7-8-17(13)21)24-10-9-18(20(24)26)22-19(25)14-5-4-6-15(12-14)23(2)3/h4-8,11-12,18H,9-10H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYKLBRVVVNFRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(C2=O)NC(=O)C3=CC(=CC=C3)N(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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